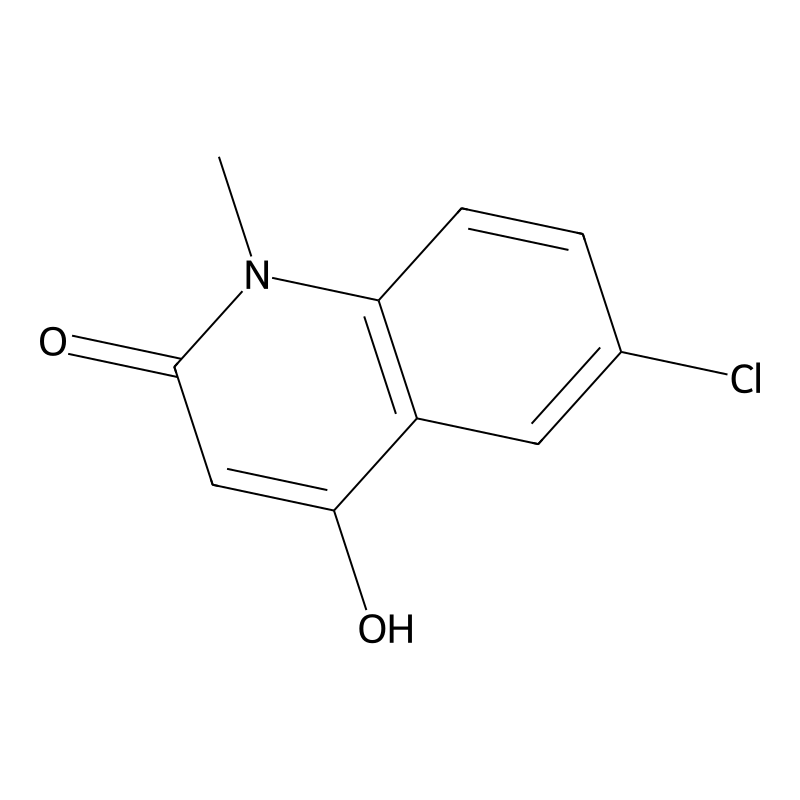

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a synthetic compound with the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. It features a chloro group at the 6-position, a hydroxy group at the 4-position, and a methyl group at the 1-position of the quinoline ring system. This compound is recognized for its potential biological activities and has garnered interest in medicinal chemistry.

The chemical reactivity of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one includes various nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating and electron-withdrawing groups on the quinoline ring. For instance, it can undergo:

- Hydroxylation: The hydroxy group can participate in hydrogen bonding, influencing solubility and stability.

- Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to derivatives with altered biological properties.

Research indicates that 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Specifically, molecular docking studies suggest that this compound may exhibit binding affinity to critical targets in pathogens like SARS-CoV-2, highlighting its relevance in antiviral drug discovery .

Several synthetic routes have been explored for the preparation of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one:

- Condensation Reactions: Involves the reaction of appropriate substituted anilines with chloroacetyl chloride followed by cyclization.

- Formylation: Utilizing reagents like dimethylformamide in the presence of bases to introduce formyl groups before cyclization into quinoline structures.

- Hydrolysis: Hydrolyzing corresponding esters or nitriles under acidic or basic conditions to yield the desired hydroxyquinoline derivative .

The applications of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one are diverse:

- Pharmaceuticals: It serves as a lead compound in drug development due to its biological activities.

- Research: Utilized in studies investigating quinoline derivatives for their therapeutic potentials.

- Chemical Probes: Acts as a chemical probe in biochemical assays to study enzyme interactions.

Interaction studies involving 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one focus on its binding affinities with various biomolecules. Molecular docking simulations have shown significant interactions with viral proteases, suggesting mechanisms for inhibiting viral replication . These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy against specific targets.

Several compounds share structural similarities with 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one, each exhibiting unique properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 6-Chloro-4-methylquinolin-2(1H)-one | C10H8ClN | Antimicrobial activity |

| 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one) | C19H14N2O4 | Potential anti-SARS-CoV activity |

| 7-Chloro-4-hydroxyquinolin-2(1H)-one | C10H8ClN | Anticancer properties |

| 5-Methylquinolin-2(1H)-one | C10H9N | Broad-spectrum antimicrobial effects |

These compounds highlight the unique positioning of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one within a class of biologically active quinolines, emphasizing its potential for further development in therapeutic applications.